(3R,4S)-3-(3,4-dimethoxyphenyl)-1-methylpiperidin-4-amine
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Overview
Description
(3R,4S)-3-(3,4-dimethoxyphenyl)-1-methylpiperidin-4-amine is a chiral compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a piperidine ring, which is further substituted with a methyl group at the nitrogen atom. The stereochemistry of the compound is defined by the (3R,4S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-(3,4-dimethoxyphenyl)-1-methylpiperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable electrophile, such as a halogenated 3,4-dimethoxybenzene derivative.
Methylation of the Nitrogen Atom: The nitrogen atom of the piperidine ring can be methylated using methyl iodide or other methylating agents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3-(3,4-dimethoxyphenyl)-1-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles such as amines or alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3R,4S)-3-(3,4-dimethoxyphenyl)-1-methylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (3R,4S)-3-(3,4-dimethoxyphenyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-(3,4-dimethoxyphenyl)-1-ethylpiperidin-4-amine: Similar structure with an ethyl group instead of a methyl group.
(3R,4S)-3-(3,4-dimethoxyphenyl)-1-propylpiperidin-4-amine: Similar structure with a propyl group instead of a methyl group.
(3R,4S)-3-(3,4-dimethoxyphenyl)-1-benzylpiperidin-4-amine: Similar structure with a benzyl group instead of a methyl group.
Uniqueness
The uniqueness of (3R,4S)-3-(3,4-dimethoxyphenyl)-1-methylpiperidin-4-amine lies in its specific stereochemistry and the presence of the 3,4-dimethoxyphenyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
(3R,4S)-3-(3,4-dimethoxyphenyl)-1-methylpiperidin-4-amine, commonly referred to as a derivative of piperidine, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H22N2O2
- Molecular Weight : 250.34 g/mol
- CAS Number : 26722-58-7
The compound features a piperidine core substituted with a dimethoxyphenyl group, which is believed to contribute to its biological activity.
Research indicates that this compound may interact with various neurotransmitter systems. Specifically:
- Dopaminergic Activity : It has been shown to modulate dopamine receptors, which could have implications for conditions like Parkinson's disease and schizophrenia.
- Serotonergic Activity : The compound may also influence serotonin pathways, potentially affecting mood and anxiety disorders.
Biological Activity
The biological activity of this compound can be summarized in the following areas:
- Antidepressant Effects : Studies have suggested that it exhibits antidepressant-like effects in animal models, possibly through the modulation of serotonin and norepinephrine levels.
- Neuroprotective Properties : Preliminary research indicates potential neuroprotective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
- Analgesic Activity : The compound has shown promise in pain relief models, suggesting its utility in developing new analgesics.
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antidepressant | Reduces depressive symptoms in models | |
Neuroprotective | Decreases oxidative stress | |
Analgesic | Exhibits pain-relieving properties |
Case Study 1: Antidepressant Effects
A study conducted on rodent models demonstrated that administration of this compound led to significant reductions in immobility time during forced swim tests, indicating potential antidepressant activity. The underlying mechanism was linked to increased serotonin levels in the hippocampus.
Case Study 2: Neuroprotection
In vitro studies using neuronal cell lines exposed to oxidative stress revealed that this compound significantly reduced cell death and apoptosis markers. These findings suggest a protective role against neurodegenerative processes.
Case Study 3: Analgesic Properties
In pain models involving inflammatory stimuli, this compound demonstrated dose-dependent analgesic effects comparable to standard analgesics such as ibuprofen.
Properties
Molecular Formula |
C14H22N2O2 |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
(3R,4S)-3-(3,4-dimethoxyphenyl)-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C14H22N2O2/c1-16-7-6-12(15)11(9-16)10-4-5-13(17-2)14(8-10)18-3/h4-5,8,11-12H,6-7,9,15H2,1-3H3/t11-,12-/m0/s1 |
InChI Key |
KDYAURPBKMRKQS-RYUDHWBXSA-N |
Isomeric SMILES |
CN1CC[C@@H]([C@@H](C1)C2=CC(=C(C=C2)OC)OC)N |
Canonical SMILES |
CN1CCC(C(C1)C2=CC(=C(C=C2)OC)OC)N |
Origin of Product |
United States |
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